Lactide-caprolactone coploymer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

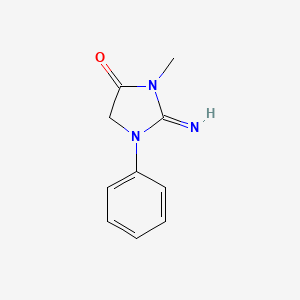

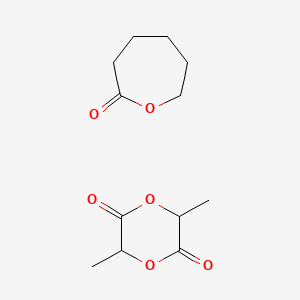

Lactide-caprolactone coploymer is a biodegradable and bioabsorbable polymer synthesized from the monomers L-lactic acid and ε-caprolactone. This copolymer is known for its excellent mechanical properties, biocompatibility, and biodegradability, making it a valuable material in various biomedical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lactide-caprolactone coploymer is typically synthesized through ring-opening polymerization (ROP) of cyclic ester monomers. The process involves the use of catalysts such as aluminum complexes, zinc complexes, or other metal-based initiators. The polymerization can be conducted in bulk or in solution, with reaction temperatures ranging from 110°C to 180°C .

Industrial Production Methods: Industrial production of lactide-caprolactone copolymer involves a two-step polymerization process. In the first step, ε-caprolactone is polymerized to form the B block, followed by the polymerization of L-lactic acid to form the A blocks. This results in an ABA-type block copolymer structure. The process is optimized to achieve high yield and desired mechanical properties by varying the molar ratio of the monomers and polymerization time .

Analyse Chemischer Reaktionen

Types of Reactions: Lactide-caprolactone coploymer undergoes various chemical reactions, including hydrolysis, transesterification, and degradation. These reactions are influenced by factors such as pH, temperature, and the presence of enzymes .

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous environments, often catalyzed by acids or bases.

Transesterification: Can be catalyzed by metal complexes or enzymes.

Degradation: Enzymatic degradation involves enzymes such as lipases and esterases

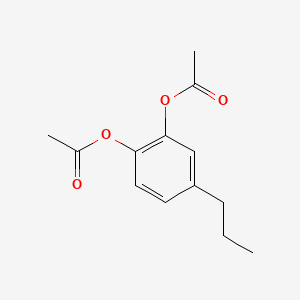

Major Products Formed: The primary products formed from the degradation of lactide-caprolactone copolymer are lactic acid and 6-hydroxyhexanoic acid, which are further metabolized in biological systems .

Wissenschaftliche Forschungsanwendungen

Lactide-caprolactone coploymer has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model polymer for studying polymerization mechanisms and degradation kinetics

Biology: Employed in the development of biodegradable scaffolds for tissue engineering and regenerative medicine

Medicine: Utilized in the fabrication of surgical sutures, drug delivery systems, and bone fixation devices

Industry: Applied in the production of biodegradable packaging materials and environmentally friendly plastics

Wirkmechanismus

Lactide-caprolactone coploymer is often compared with other biodegradable polymers such as poly(lactic acid) and poly(ε-caprolactone). While poly(lactic acid) is known for its high strength and rigidity, it is relatively brittle. Poly(ε-caprolactone), on the other hand, is more flexible but has lower mechanical strength. This compound combines the advantages of both, offering a balance of strength, flexibility, and biodegradability .

Vergleich Mit ähnlichen Verbindungen

- Poly(lactic acid)

- Poly(ε-caprolactone)

- Poly(glycolide-co-caprolactone)

- Poly(lactic-co-glycolic acid)

Eigenschaften

Molekularformel |

C12H18O6 |

|---|---|

Molekulargewicht |

258.27 g/mol |

IUPAC-Name |

3,6-dimethyl-1,4-dioxane-2,5-dione;oxepan-2-one |

InChI |

InChI=1S/C6H8O4.C6H10O2/c1-3-5(7)10-4(2)6(8)9-3;7-6-4-2-1-3-5-8-6/h3-4H,1-2H3;1-5H2 |

InChI-Schlüssel |

ZAJGKKXBKLVSKW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(=O)OC(C(=O)O1)C.C1CCC(=O)OCC1 |

Synonyme |

(DL-lactide-epsilon-caprolactone) copolymer lactide-caprolactone copolymer lactide-caprolactone copolymer, (3S-cis)-isomer lactide-caprolactone copolymer, (3S-cis)-isomer block copolymer lactide-caprolactone copolymer, block copolymer Neurolac P(LLA-co-CL) PLLACL copolymer poly(L-lactide-co-caprolactone) poly(L-lactide-epsilon-caprolactone) poly(LA-co-CL) poly(lactide-co-epsilon-caprolactone) poly(lactide-epsilon-caprolactone) vivoso |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1204844.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi](/img/structure/B1204861.png)

![Bis[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] hydrogen phosphate](/img/structure/B1204862.png)